Home > Products > Screening Compounds P32253 > N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide
N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide -

N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-4890503
CAS Number:
Molecular Formula: C22H18F4N2O3S
Molecular Weight: 466.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

  • Compound Description: A potent and orally active leukotriene receptor antagonist with a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes. []
  • Relevance: This compound, like N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, features a sulfonamide group (-SO2NH-) and incorporates fluorine atoms, suggesting potential exploration of similar chemical space for antagonist activity. []

2. methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422) []

  • Compound Description: A potent leukotriene D4 (LTD4) antagonist exhibiting oral activity in inhibiting LTD4-induced bronchoconstriction (ED50 = 7.9 mg/kg) and ovalbumin-induced bronchoconstriction (ED50 = 3.6 mg/kg) in guinea pigs. []
  • Relevance: Similar to N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, this compound contains an aryl ether linkage (Ar-O-Ar) and a substituted phenyl ring connected to a small polar group, suggesting shared structural features within a series exploring LTD4 antagonism. []

3. N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353) []

  • Compound Description: A highly potent leukotriene D4 antagonist demonstrating oral activity against both LTD4- and ovalbumin-induced bronchoconstriction in guinea pigs, with ED50 values of 0.4 and 20.2 mg/kg, respectively. []
  • Relevance: This compound shares a significant structural resemblance with N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, both possessing a sulfonamide group (-SO2NH-) and an aryl ether linkage (Ar-O-Ar) as part of their core structure. This highlights the exploration of similar chemical scaffolds for potent LTD4 antagonist activity. []

4. 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole []

  • Compound Description: This compound is a complex heterocycle containing a thiazole ring linked to a pyrazoline and a triazole moiety. The structure also includes a 4-fluorophenyl and a 4-methylphenyl substituent. []
  • Relevance: While not directly comparable in overall structure to N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, this compound highlights the use of substituted phenyl rings (4-fluorophenyl and 4-methylphenyl) in conjunction with heterocyclic systems. This suggests a potential area of exploration where variations in heterocycles and substitution patterns could influence biological activity. []

5. 1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953) []

  • Compound Description: Demonstrates potent bactericidal activity against Staphylococcus aureus biofilms, with an IC50 value ranging from 0.15 to 0.58 mg L−1 after 24 h of treatment. Exhibits higher bactericidal activity against S. aureus biofilms compared to currently used antibiotics. []
  • Relevance: This compound highlights the use of halogenated phenyl rings for potent anti-biofilm activity, which can be a potential area of exploration for N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, considering its own halogenated phenyl moieties. []

6. 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807) []

  • Compound Description: Exhibits potent bactericidal activity against Staphylococcus aureus biofilms. The IC50 value against S. aureus biofilms was determined to be in the range of 0.15-0.58 mg L−1 after 24 h of treatment. []
  • Relevance: The presence of a trifluoromethyl (-CF3) substituent on the phenyl ring in both this compound and N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide indicates a shared structural feature. Though their core structures differ, exploring the impact of the -CF3 group's position and its influence on potential anti-biofilm properties could be of interest. []

7. (2R,4S)-1′-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide (casopitant) []

  • Compound Description: A potent and selective neurokinin 1 (NK1) receptor antagonist with excellent pharmacokinetic and pharmacodynamic properties. Selected as a clinical candidate for major depressive disorders. []
  • Relevance: This compound, similar to N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, showcases the use of fluorine atoms and a trifluoromethyl (-CF3) group for biological activity, although their core structures are distinct. This suggests a potential benefit of incorporating fluorine-containing substituents in drug design. []

8. 4-[[4(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1) []

  • Compound Description: A novel dual tumor necrosis factor-converting enzyme (TACE)/matrix metalloprotease (MMP) inhibitor. It exhibits nanomolar IC50 values against TACE and several MMPs. It effectively reduces clinical severity scores in both prophylactic and therapeutic mouse collagen-induced arthritis (CIA) models. []
  • Relevance: Sharing the sulfonamide group (-SO2NH-) with N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, this compound highlights the importance of this functional group in medicinal chemistry. While their structures differ significantly, TMI-1's success as a dual inhibitor could inspire investigation into multi-target approaches for the related compound. []

9. N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide) []

  • Compound Description: An oral medication used for treating prostate cancer, belonging to the anti-androgen class of drugs. []
  • Relevance: This compound exhibits striking structural similarities to N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide, both featuring a central sulfonamide group (-SO2NH-) flanked by substituted phenyl rings, with one of them bearing a trifluoromethyl (-CF3) group. This close structural relationship suggests these compounds could be part of a series designed to target similar biological pathways. []

Properties

Product Name

N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C22H18F4N2O3S

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C22H18F4N2O3S/c1-15-6-12-18(13-7-15)32(30,31)28(20-5-3-2-4-19(20)23)14-21(29)27-17-10-8-16(9-11-17)22(24,25)26/h2-13H,14H2,1H3,(H,27,29)

InChI Key

BGFPEQNPQHFBON-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.